Ethyl 2-vinyloxazole-4-carboxylate
Overview
Description
Ethyl 2-vinyloxazole-4-carboxylate is an organic compound with the molecular formula C8H9NO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Scientific Research Applications
Ethyl 2-vinyloxazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of polymers and other advanced materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-vinyloxazole-4-carboxylate can be achieved through a one-step process. The reaction involves the condensation of ethyl 2-bromoacetate with 2-amino-2-vinyl-1,3-oxazole under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-vinyloxazole-4-carboxylate undergoes various chemical reactions, including:
Addition Reactions: The vinyl group in the compound can participate in addition reactions with electrophiles.
Heck Coupling: The compound can undergo Heck coupling reactions with aryl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Addition Reactions: Typically involve electrophiles such as halogens or hydrogen halides.
Heck Coupling: Requires palladium catalysts, base (e.g., triethylamine), and an inert atmosphere (e.g., nitrogen or argon).
Major Products
Addition Reactions: Products include halogenated derivatives of this compound.
Heck Coupling: Products are arylated derivatives of the compound.
Mechanism of Action
The mechanism of action of ethyl 2-vinyloxazole-4-carboxylate in chemical reactions involves the reactivity of its vinyl and oxazole groups. The vinyl group can participate in addition and coupling reactions, while the oxazole ring can engage in nucleophilic and electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-vinyl-1,3-oxazole-4-carboxylate
- Methyl 2-vinyloxazole-4-carboxylate
- Ethyl 2-ethenyl-1,3-oxazole-4-carboxylate
Uniqueness
Its vinyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-ethenyl-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZCFRYMZBTWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462219 | |
Record name | Ethyl 2-vinyloxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460081-24-7 | |
Record name | Ethyl 2-vinyloxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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